Herbicidal Lead Optimization: Thiocarboxamide vs. Carboxamide D1 Protease Inhibition
In a systematic evaluation of piperidyl carboxamides and thiocarboxamides as D1 protease inhibitors, the thiocarboxamide derivative (compound 5b) exhibited competitive inhibition kinetics with a Ki value of 15.2 ± 1.8 μM against spinach D1 protease, whereas its direct carboxamide counterpart (compound 5a) showed no detectable inhibition at concentrations up to 100 μM. This stark functional difference arises from the sulfur atom's ability to engage in critical hydrogen-bonding and/or metal-coordinating interactions within the enzyme active site, a property absent in the oxygen analog [1].
| Evidence Dimension | Enzyme inhibition potency (Ki) against spinach D1 protease |
|---|---|
| Target Compound Data | Ki = 15.2 ± 1.8 μM (thiocarboxamide derivative 5b) |
| Comparator Or Baseline | Carboxamide derivative 5a: no inhibition at ≤ 100 μM |
| Quantified Difference | >6.6-fold difference in potency; thiocarboxamide is active while carboxamide is inactive |
| Conditions | In vitro enzyme assay using native spinach D1 protease |
Why This Matters
This direct comparison establishes that the thiocarboxamide moiety is essential for D1 protease inhibition, making 1-piperidinethiocarboxamide a critical scaffold for herbicidal lead development where carboxamide analogs are ineffective.
- [1] Hu, D.-J.; Liu, S.-F.; Huang, T.-H.; Tu, H.-Y.; Zhang, A.-D. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules 2009, 14, 1288. View Source
